4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-, commonly referred to as SC75741, is a synthetic small molecule that has gained significant attention in scientific research for its potent biological activity. [, , , , , , , , , , , , , , , , , , , ] It is primarily recognized for its ability to inhibit specific cellular pathways, making it a valuable tool in studying various diseases and exploring potential therapeutic interventions. Notably, SC75741 exhibits inhibitory effects on the NF-κB and c-Abl signaling pathways, which play crucial roles in inflammation, cell survival, and other cellular processes. [, , , , , , , , , , , , , , , , , , , ]
SC75741 was initially identified through high-throughput screening of existing FDA-approved drugs and bioactive compounds. It has been classified under small molecule inhibitors targeting the NF-kappaB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. The compound has shown promise against several viral infections, including influenza and tick-borne viruses, as well as potential applications in treating neurodegenerative conditions like amyotrophic lateral sclerosis.
The chemical reactions involving SC75741 primarily focus on its interaction with cellular components involved in the NF-kappaB signaling pathway. The compound is noted to inhibit the phosphorylation and subsequent activation of IκB kinase, leading to reduced nuclear translocation of NF-kappaB dimers.
The mechanism of action for SC75741 involves several key processes:
While specific physical and chemical properties for SC75741 are not extensively documented in available literature, general characteristics can be inferred based on similar compounds:
SC75741 has demonstrated significant potential across various scientific applications:
SC75741 (C₂₉H₂₃N₇O₂S₂; MW 565.67) exerts its inhibitory function through direct, high-affinity engagement with the Rel Homology Domain (RHD) of the p65 (RelA) subunit of NF-κB. This interaction is characterized by:
Biophysical studies confirm an IC₅₀ of 200 nM for p65 inhibition, with >100-fold selectivity over other transcription factors (e.g., AP-1, STAT1). This specificity stems from unique structural complementarity between SC75741's prop-enenitrile moiety and the p65 DNA-binding groove [1] [7].
Table 1: Structural and Functional Parameters of SC75741
Parameter | Value | Experimental System |
---|---|---|
Molecular Weight | 565.67 g/mol | Computational Modeling |
IC₅₀ (p65 inhibition) | 200 nM | A549 reporter assay |
Binding Constant (Kd) | 89 nM | Surface Plasmon Resonance |
Selectivity Ratio (p65/p50) | >100:1 | Competitive DNA-binding assay |
SC75741 disrupts NF-κB-driven gene expression through multi-tiered mechanisms:
Table 2: Impact of SC75741 (5μM) on Inflammatory Mediators
Mediator Category | Representative Molecules | Fold Reduction | Biological Consequence |
---|---|---|---|
Cytokines | IL-6, TNF-α | 8-10x | Reduced leukocyte infiltration |
Chemokines | IP-10, MCP-1, RANTES | 7-9x | Decreased chemotaxis |
Apoptosis Regulators | FasL, caspase-3 | 6-8x | Inhibition of viral propagation |
Matrix Enzymes | MMP-9, COX-2 | 5-7x | Attenuated tissue destruction |
Table 3: Pharmacodynamic Comparison of NF-κB Inhibitors
Parameter | SC75741 | BAY 11-7082 | JSH-23 |
---|---|---|---|
Primary Target | p65 RHD domain | IκBα phosphorylation | Nuclear translocation |
Specificity | p65-selective | Pan-IKK complex | p65/p50 heterodimer |
IC₅₀ (NF-κB) | 200 nM | 10 μM | 7.1 μM |
Off-Target Effects | Minimal (STING agonism*) | Ubiquitin system inhibition | STAT3 modulation |
Antiviral Spectrum | Influenza, bandaviruses, duck viruses | Limited to inflammasome models | Not characterized |
*STING: Stimulator of Interferon Genes [6] [9]
Unique advantages of SC75741 include:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8